Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate
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Overview
Description
Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate is a chemical compound with the molecular formula C19H22FN3O2 It is known for its unique structure, which includes a nicotinate moiety linked to a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene diamine to form 4-(4-fluorophenyl)piperazine.
Nicotinate Esterification: The piperazine intermediate is then reacted with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride to form the nicotinate ester.
Isopropylation: The final step involves the esterification of the nicotinate ester with isopropanol under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nicotinate ester.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-[4-(4-chlorophenyl)piperazino]nicotinate
- Isopropyl 2-[4-(4-bromophenyl)piperazino]nicotinate
- Isopropyl 2-[4-(4-methylphenyl)piperazino]nicotinate
Uniqueness
Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
propan-2-yl 2-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)17-4-3-9-21-18(17)23-12-10-22(11-13-23)16-7-5-15(20)6-8-16/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZDVFSAJZZRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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